molecular formula C19H18BrN3O2S B2367778 N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide CAS No. 854005-10-0

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide

Cat. No. B2367778
CAS RN: 854005-10-0
M. Wt: 432.34
InChI Key: ZNPGXRGDEQYEQB-UHFFFAOYSA-N
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Description

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of thiazole-based molecules, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its anticancer, antibacterial, and antifungal activities. In drug discovery, it has been screened as a potential lead compound for the development of novel drugs targeting various diseases, including cancer, bacterial infections, and fungal infections. In addition, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is not fully understood. However, studies have suggested that this compound may exert its biological activities by inhibiting the activity of certain enzymes or proteins involved in key cellular processes, such as cell division and DNA replication.
Biochemical and Physiological Effects:
Studies have shown that N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide exhibits significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to exhibit antibacterial and antifungal activities against various pathogenic strains. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs.

Advantages and Limitations for Lab Experiments

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, there are also some limitations associated with this compound. For example, it is not very soluble in water, which can make it difficult to use in certain assays. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its biological effects.

Future Directions

There are several future directions for research on N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide. One area of interest is the development of novel derivatives of this compound with improved biological activities and pharmacological properties. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential use as a fluorescent probe for metal ion detection. Furthermore, this compound could be evaluated for its potential applications in other fields, such as materials science and environmental chemistry. Overall, N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide is a promising compound with significant potential for various scientific applications.

Synthesis Methods

The synthesis of N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide involves the reaction of 2-aminothiazole with 3-bromobenzyl bromide in the presence of a base, followed by the reaction of the resulting intermediate with 4-methoxyaniline in the presence of a coupling agent. The final product is obtained after purification by column chromatography or recrystallization.

properties

IUPAC Name

N-[5-[(3-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyanilino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2S/c1-25-16-7-5-15(6-8-16)21-12-18(24)23-19-22-11-17(26-19)10-13-3-2-4-14(20)9-13/h2-9,11,21H,10,12H2,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPGXRGDEQYEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(3-bromobenzyl)thiazol-2-yl)-2-((4-methoxyphenyl)amino)acetamide

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